

# Infigratinib and Derazantinib: A Comparative Analysis of Two FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Derazantinib Racemate |           |
| Cat. No.:            | B3182171              | Get Quote |

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, infigratinib and derazantinib have emerged as notable therapeutic agents. This guide provides a detailed comparison of their activity, with a focus on their biochemical and cellular profiles, supported by experimental data. A key distinction lies in their stereochemistry: derazantinib is a single (6R)-enantiomer, while infigratinib is an achiral molecule, meaning it does not exist as enantiomers or a racemate.

## **Executive Summary**

Both infigratinib and derazantinib are potent inhibitors of FGFR signaling, a critical pathway in cell proliferation and survival that is often dysregulated in various cancers. While both drugs target FGFRs, they exhibit distinct profiles in terms of their specific targets and stereochemical nature. Derazantinib is developed and administered as a single enantiomer, the (6R) form, which represents the therapeutically active isomer. In contrast, infigratinib's molecular structure lacks a chiral center, rendering it achiral. This fundamental difference is crucial for researchers in drug development, as the use of a single enantiomer can offer a more specific target interaction and potentially a better therapeutic index compared to a racemic mixture.

### **Data Presentation**

Table 1: Biochemical Activity (IC50, nM)



| Target | Infigratinib[1][2] | Derazantinib[3] |
|--------|--------------------|-----------------|
| FGFR1  | 0.9                | 4.5             |
| FGFR2  | 1.4                | 1.8             |
| FGFR3  | 1.0                | 4.5             |
| FGFR4  | 60                 | 34              |
| VEGFR2 | 180                | -               |

**Table 2: Cellular Activity** 

| Assay Type                         | Cell Line | Infigratinib (IC50,<br>nM)[4] | Derazantinib<br>(EC50, nM) |
|------------------------------------|-----------|-------------------------------|----------------------------|
| FGFR1-driven proliferation         | BaF3      | 10                            | -                          |
| FGFR2-driven proliferation         | BaF3      | 11                            | -                          |
| FGFR3-driven proliferation         | BaF3      | 14                            | -                          |
| FGFR<br>Autophosphorylation        | -         | 4-5 (FGFR1/2/3)               | -                          |
| FGF2-mediated growth arrest rescue | -         | -                             | ~100[5]                    |

Note: Direct head-to-head cellular assay data for derazantinib in the same BaF3 models was not available in the reviewed literature.

# Table 3: Clinical Efficacy in Intrahepatic Cholangiocarcinoma (iCCA) with FGFR2 Fusions/Rearrangements



| Parameter                                 | Infigratinib (Phase 2)[6] | Derazantinib (FIDES-01,<br>Cohort 1) |
|-------------------------------------------|---------------------------|--------------------------------------|
| Objective Response Rate (ORR)             | 23.1%                     | 21.4%[7]                             |
| Disease Control Rate (DCR)                | 84.3%[6]                  | 75.7%[7]                             |
| Median Progression-Free<br>Survival (PFS) | 7.3 months[6]             | 8.0 months[7]                        |
| Median Overall Survival (OS)              | 12.2 months[6]            | 17.2 months[7]                       |

# Experimental Protocols Infigratinib Biochemical Kinase Assay (Radiometric)[1] [8]

- Enzyme: Purified GST-fusion FGFR3-K650E kinase domain.
- Substrate Mixture: Peptidic substrate (poly(EY) 4:1), ATP, and [y33P]ATP.
- Procedure:
  - $\circ$  10  $\mu L$  of a 3-fold concentrated infigratinib solution (or control) is mixed with 10  $\mu L$  of the substrate mixture.
  - $\circ$  The reaction is initiated by adding 10  $\mu$ L of a 3-fold concentrated enzyme solution.
  - Final assay concentrations: 10 ng GST-FGFR3-K650E, 20 mM Tris-HCl (pH 7.5), 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT, 250 μg/mL PEG 20000, 2 μg/mL poly(EY) 4:1, 1% DMSO, and 0.5 μM ATP (y-[33P]-ATP 0.1 μCi).
  - The reaction mixture is incubated for 10 minutes at room temperature.
  - The reaction is stopped by adding 20 μL of 125 mM EDTA.
  - 30 μL of the stopped reaction mixture is transferred onto Immobilion-PVDF membranes.



- The membranes are washed, dried, and scintillation fluid is added.
- Incorporation of 33P is quantified using a microplate scintillation counter.
- IC50 values are calculated by linear regression analysis of the percentage inhibition.

# Derazantinib Biochemical Kinase Assay (AlphaScreen™) [3]

- Enzymes: Recombinant FGFR1 or FGFR2 proteins.
- Substrate: Biotinylated PYK2 peptide substrate and ATP.
- Procedure:
  - Derazantinib is serially diluted in DMSO and then further diluted in deionized water (final DMSO concentration of 1%).
  - 2.5 μL of the diluted derazantinib or vehicle is added to the wells of a reaction plate.
  - $\circ$  17.5  $\mu$ L of FGFR1 (0.50 nM final) or FGFR2 (0.25 nM final) in assay buffer (50 mM Tris, pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT) is added to each well.
  - After a 30-minute pre-incubation, 5 μL of ATP and substrate are added to a final concentration of 80 nM biotinylated-PYK2.
  - The plate is incubated for 60 minutes at room temperature.
  - The reaction is stopped by adding 10 µL of a stop/detection mixture containing 10 mM EDTA and 500 ng/well of both AlphaScreen™ Streptavidin Donor and P-TYR-100 Acceptor beads.
  - The plate is incubated for 60 minutes at room temperature in the dark.
  - The signal is read on a Perkin Elmer Envision Multilabel plate reader.

# Cellular Proliferation Assay (Infigratinib)[1][8]



 Cell Lines: Murine BaF3 cell lines engineered to be dependent on the expression of activated tyrosine kinases (e.g., FGFR1, FGFR2, FGFR3) for proliferation and survival.

#### Procedure:

- Exponentially growing BaF3 cells are seeded into 384-well plates at 4250 cells/well in 50 µL of fresh medium.
- Infigratinib is serially diluted in DMSO.
- 50 nL of the diluted infigratinib is transferred to the cell plates.
- The plates are incubated at 37°C in a 5% CO2 incubator for 48 hours.
- ∘ 25 μL of Bright-Glo™ reagent is added to each well.
- Luminescence is quantified using an Analyst-GT luminometer to determine cell viability.

# **Mandatory Visualization**





Click to download full resolution via product page



Caption: Simplified FGFR signaling pathway and points of inhibition by Infigratinib and Derazantinib.



#### Click to download full resolution via product page

Caption: General experimental workflow for biochemical and cellular assays of FGFR inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib PMC [pmc.ncbi.nlm.nih.gov]



- 3. selleckchem.com [selleckchem.com]
- 4. Portico [access.portico.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. qedtx.com [qedtx.com]
- To cite this document: BenchChem. [Infigratinib and Derazantinib: A Comparative Analysis of Two FGFR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182171#infigratinib-compared-to-derazantinib-racemate-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com